molecular formula C13H8IN3O2S B3574851 N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

Cat. No.: B3574851
M. Wt: 397.19 g/mol
InChI Key: JWYYTFNWCMTGCO-UHFFFAOYSA-N
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Description

The compound “N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide” is a complex organic molecule that contains several functional groups and structural motifs, including a furyl group (a furan ring), a 1,3,4-thiadiazole ring, and an iodobenzamide moiety . These structural features suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the 1,3,4-thiadiazole ring and the furyl group suggests potential for interesting electronic and steric effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the iodine atom suggests it might have significant weight. The polar amide group could confer some degree of water solubility, while the presence of multiple aromatic rings suggests it might also be soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound is not known, as it is a novel or unstudied compound .

Future Directions

Given the interesting structural features of this compound, it could be a worthwhile subject for future study. Potential areas of research could include the synthesis and characterization of the compound, investigation of its physical and chemical properties, and screening for biological activity .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O2S/c14-9-5-2-1-4-8(9)11(18)15-13-17-16-12(20-13)10-6-3-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYYTFNWCMTGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=CO3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
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N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
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N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
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N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
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N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
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